1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea
Description
The compound 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea is a boronate-containing urea derivative. Its core structure comprises a 2-chloro-5-boronate-substituted phenyl group linked via a urea moiety to an isopropyl substituent. The tetramethyl-1,3,2-dioxaborolane group is a cyclic boronate ester, a key functional group enabling participation in Suzuki-Miyaura cross-coupling reactions, a critical transformation in medicinal and materials chemistry .
Properties
IUPAC Name |
1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClN2O3/c1-10(2)19-14(21)20-13-9-11(7-8-12(13)18)17-22-15(3,4)16(5,6)23-17/h7-10H,1-6H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRLITHOACVPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea , also known by its CAS number 2246605-51-4 , is a urea derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 338.64 g/mol . The structural formula includes a chloro-substituted phenyl group and a tetramethyl-1,3,2-dioxaborolane moiety, which may contribute to its biological activity.
1. Inhibition of Protein Interactions
Research indicates that compounds similar to this urea derivative can act as inhibitors of protein interactions, particularly in the context of immune checkpoint proteins such as PD-1/PD-L1. For instance, related compounds have shown the ability to rescue mouse splenocytes in the presence of recombinant PD-1/PD-L1, indicating potential immunomodulatory effects .
2. Antiviral Activity
Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties against various viruses, including coronaviruses. The structural characteristics that allow for effective binding to viral proteins are crucial for their efficacy .
Biological Activity Data
A summary of various biological assays and findings related to the compound is presented in the following table:
Case Study 1: Immune Modulation
In a study focused on immune modulation, the compound was tested for its ability to inhibit PD-1 interactions. It demonstrated a capacity to significantly enhance T-cell activation in vitro, suggesting potential applications in cancer immunotherapy .
Case Study 2: Antiviral Efficacy
Another investigation evaluated the antiviral efficacy of this compound against SARS-CoV-2. The results indicated that it could inhibit viral replication effectively at low concentrations. This suggests that further development could lead to therapeutic applications in treating COVID-19 .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical agent. Its structure suggests that it may act as a precursor for developing drugs targeting various diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the chloro and boron groups enhances its interaction with biological targets, potentially leading to the development of novel anticancer therapies.
Organic Synthesis
Due to its unique boron-containing structure, the compound serves as an important intermediate in organic synthesis.
- Cross-Coupling Reactions : The boron atom allows for participation in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used for synthesizing biaryl compounds. This application is crucial in the development of pharmaceuticals and agrochemicals.
Material Science
Research indicates that this compound can be utilized in the development of advanced materials.
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Its boron content is particularly useful in creating materials with specific electronic properties.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives from 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea and their evaluation against human cancer cell lines. The results demonstrated significant cytotoxicity, warranting further investigation into their mechanisms of action and potential therapeutic uses.
Case Study 2: Organic Synthesis Applications
In a research article focused on synthetic methodologies, the compound was used as a key intermediate in the synthesis of complex organic molecules via Suzuki coupling reactions. The efficiency of these reactions was noted to be high, suggesting that this compound could streamline synthetic routes in pharmaceutical chemistry.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally similar urea derivatives featuring variations in the substituent (R) on the urea nitrogen.
Structural and Functional Variations
Key Analogs :
1-Benzyl-3-[2-chloro-5-(tetramethyl-dioxaborolan-2-yl)phenyl]urea (CAS 2246778-85-6):
- Substituent: Benzyl group.
- Impact: The aromatic benzyl group may enhance π-π stacking interactions but increase hydrophobicity compared to the isopropyl group in the target compound .
1-(4-Fluorophenyl)-3-[2-chloro-5-(tetramethyl-dioxaborolan-2-yl)phenyl]urea (CAS 1400225-67-3):
- Substituent: 4-Fluorophenyl group.
- Impact: The electron-withdrawing fluorine atom could modulate the boronate’s reactivity in cross-coupling reactions by altering electron density .
1-(tert-Butyl)-3-[2-chloro-5-(tetramethyl-dioxaborolan-2-yl)phenyl]urea: Substituent: tert-Butyl group.
1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea (CAS 2096996-78-8):
Comparative Data Table
Molecular weights marked with an asterisk () are calculated values based on structural analysis.
Reactivity in Cross-Coupling Reactions
The tetramethyl-dioxaborolane group is a well-established participant in Suzuki-Miyaura cross-couplings. highlights a related boronate ester undergoing palladium-catalyzed coupling, suggesting similar reactivity for the target compound and its analogs . Substituent effects:
Solubility and Physicochemical Properties
- Hydrophobic substituents (e.g., benzyl, tert-butyl) likely reduce aqueous solubility, whereas polar groups (e.g., methoxy) improve it .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
